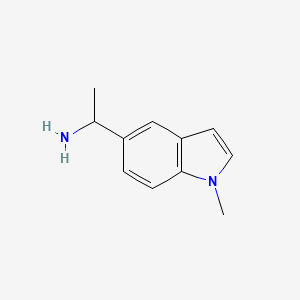

1-(1-Methyl-1H-indol-5-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRVADOCRBAFDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural and Functional Divergence of Tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed comparative analysis of the structural and functional differences between the foundational indole alkaloid, tryptamine, and its substituted derivative, 1-(1-Methyl-1H-indol-5-yl)ethanamine. This document will elucidate the key structural modifications that lead to distinct physicochemical properties and, consequently, divergent biological activities.

Introduction: From a Neuromodulator to a Synthetic Analogue

Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals.[1] It serves as a metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin.[1] The tryptamine scaffold, characterized by an indole ring linked to an ethylamine side chain at the third carbon position, is a privileged structure in medicinal chemistry, forming the backbone for numerous psychoactive compounds and therapeutic agents.[2][3]

In contrast, 1-(1-Methyl-1H-indol-5-yl)ethanamine represents a synthetic modification of the tryptamine core. While not as extensively studied as its parent compound, its structural alterations—an N-methyl group on the indole ring, a methyl group on the alpha-carbon of the ethylamine side chain, and a shift of the side chain to the 5-position of the indole ring—are predicted to significantly influence its interaction with biological targets. Understanding these differences is crucial for the rational design of novel therapeutics targeting the central nervous system.

Core Structural and Physicochemical Distinctions

The fundamental structural differences between tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine are best understood by a side-by-side comparison.

Tryptamine: The structure is defined by an indole ring with a 2-aminoethyl group attached to the C3 position.[2]

1-(1-Methyl-1H-indol-5-yl)ethanamine: This molecule, more systematically named 1-(1-methyl-1H-indol-5-yl)propan-2-amine, exhibits three key structural modifications compared to tryptamine:

-

N1-Methylation: A methyl group is attached to the nitrogen atom of the indole ring.

-

C5-Substitution: The ethylamine side chain is moved from the C3 to the C5 position of the indole ring.

-

Alpha-Methylation: A methyl group is added to the alpha-carbon of the ethylamine side chain, forming a propan-2-amine moiety.

These seemingly subtle changes have profound implications for the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological receptors.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of both compounds.

| Property | Tryptamine | 1-(1-Methyl-1H-indol-5-yl)ethanamine (Predicted) |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₂H₁₆N₂ |

| Molar Mass | 160.22 g/mol | 188.27 g/mol [4] |

| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine | 1-(1-methyl-1H-indol-5-yl)propan-2-amine[4] |

| XLogP3 | 1.7 | 1.8[4] |

| Topological Polar Surface Area | 38.1 Ų | 31 Ų[4] |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Visualizing the Structural Divergence

The following diagram, generated using the DOT language, illustrates the distinct molecular architectures of tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine.

Functional Consequences of Structural Modifications

The structural alterations in 1-(1-Methyl-1H-indol-5-yl)ethanamine are expected to significantly impact its pharmacological profile compared to tryptamine.

Receptor Binding and Activity

Tryptamine and its derivatives are known to interact with a variety of serotonin (5-HT) receptors, as well as other monoamine receptors and transporters.[5] The specific substitutions on 1-(1-Methyl-1H-indol-5-yl)ethanamine suggest a modified receptor binding profile:

-

N1-Methylation: This modification can alter the electronic properties of the indole ring and may influence binding to certain receptor subtypes.

-

C5-Substitution: Moving the side chain from the C3 to the C5 position dramatically changes the molecule's geometry. This will likely alter its affinity and efficacy at various 5-HT receptors, which have specific binding pockets that accommodate the C3-substituted tryptamine scaffold.

-

Alpha-Methylation: The addition of a methyl group on the alpha-carbon is known to protect the molecule from metabolism by monoamine oxidase (MAO), potentially increasing its bioavailability and duration of action.[5] It can also influence selectivity for different monoamine transporters. For instance, the related compound 5-(2-aminopropyl)indole (5-IT) is a potent monoamine transporter inhibitor and a releaser of dopamine and serotonin.[6][7]

The combination of these features suggests that 1-(1-Methyl-1H-indol-5-yl)ethanamine may exhibit a distinct profile of activity at serotonin and dopamine receptors and transporters, potentially leading to different psychopharmacological effects compared to classic tryptamines.

Illustrative Signaling Pathway: Serotonin 5-HT2A Receptor Activation

Many tryptamines are agonists at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The structural changes in 1-(1-Methyl-1H-indol-5-yl)ethanamine will modulate its potency and efficacy in initiating this cascade.

Experimental Protocols for Comparative Analysis

To empirically determine the functional differences between tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine, a series of in vitro and in vivo assays are necessary. A foundational experiment is the competitive radioligand binding assay to determine the affinity of each compound for a panel of relevant receptors.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine for a specific receptor (e.g., human 5-HT2A receptor).

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [³H]ketanserin).

-

Test compounds (tryptamine and 1-(1-Methyl-1H-indol-5-yl)ethanamine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Dilute the cell membranes and radioligand to the desired concentrations in assay buffer.

-

-

Incubation:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known non-labeled antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization

The following diagram outlines the key steps in the competitive radioligand binding assay.

Conclusion

The structural modifications that differentiate 1-(1-Methyl-1H-indol-5-yl)ethanamine from tryptamine—N-methylation, C5-substitution, and alpha-methylation—are predicted to have a substantial impact on its physicochemical properties and biological activity. These changes likely alter its receptor binding profile, metabolic stability, and overall pharmacological effects. The in-depth analysis and experimental protocols provided in this guide offer a framework for the empirical investigation of these differences, which is essential for advancing our understanding of structure-activity relationships within the tryptamine class of compounds and for the development of novel therapeutic agents.

References

-

Tryptamine - Wikipedia. [Link]

-

The hallucinogenic world of tryptamines: an updated review - Blossom Analysis. [Link]

-

Substituted tryptamine - Wikipedia. [Link]

-

Biomedical Significance of Tryptamine: A Review - Walsh Medical Media. [Link]

-

1-methylindole - Organic Syntheses Procedure. [Link]

-

1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem. [Link]

-

2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem. [Link]

-

1H-Indole-3-ethanamine,1-methyl-(CAS# 7518-21-0 ) - angenechemical.com. [Link]

-

1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem. [Link]

-

The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue | Request PDF - ResearchGate. [Link]

-

A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and do… - OUCI. [Link]

-

1-(1-methyl-1H-indol-3-yl)propan-2-amine | C12H16N2 | CID 3354567 - PubChem. [Link]

-

1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem. [Link]

-

(1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem. [Link]

-

alpha-Methyl-1H-indole-5-ethanamine | C11H14N2 | CID 55253543 - PubChem. [Link]

-

1-Methyl-1H-indole-3-ethylamine | C11H14N2 | CID 23492 - PubChem. [Link]

-

1H-Indole-3-ethanamine, N-methyl- - the NIST WebBook. [Link]

-

1-methyl-2-(1-methyl-1H-indol-3-yl)ethylamine - Chemical Synthesis Database. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 3. Tryptamine - Wikipedia [en.wikipedia.org]

- 4. 1-(1-methyl-1H-indol-3-yl)propan-2-amine | C12H16N2 | CID 3354567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. blossomanalysis.com [blossomanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and do… [ouci.dntb.gov.ua]

Chemoinformatic and Pharmacological Profiling of 1-(1-Methyl-1H-indol-5-yl)ethanamine

Executive Summary

This technical guide provides an in-depth analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine , a specific indole-based alkylamine derivative. While often overshadowed by its tryptamine (3-substituted) cousins, this 5-substituted isomer represents a critical scaffold in the exploration of non-tryptamine serotonergic modulators. This guide synthesizes data from PubChem, ChemSpider, and predictive pharmacology to establish a robust profile for researchers in neuropsychopharmacology and medicinal chemistry.

Part 1: Chemical Identity & Chemoinformatics[1]

Structural Definition & Nomenclature

The molecule 1-(1-Methyl-1H-indol-5-yl)ethanamine is an amphetamine-like analog where the phenyl ring is replaced by a 1-methylindole moiety attached at the 5-position.[1] It is distinct from the linear isomer (2-aminoethyl derivative) and the tryptamine series (3-position).

-

Systematic Name: 1-(1-Methyl-1H-indol-5-yl)ethan-1-amine

-

Common Name:

,1-Dimethyl-1H-indole-5-methanamine -

Structural Class: Indole-alkanamine; Bioisostere of p-methylamphetamine.

Chemoinformatic Data Table

Note: Direct database entries for this specific

| Feature | Target Molecule (Branched) | Linear Isomer (Control) |

| Structure | 1-(1-Methyl-1H-indol-5-yl)ethanamine | 2-(1-Methyl-1H-indol-5-yl)ethanamine |

| Side Chain | ||

| CAS Number | Not formally assigned (Research Chemical) | 74631-88-2 |

| Formula | ||

| Mol.[2] Weight | 174.24 g/mol | 174.24 g/mol |

| SMILES | CC(N)C1=CC2=C(C=C1)N(C)C=C2 | CN1C=CC2=C1C=CC(CCN)=C2 |

| Key Precursor | 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8) | (1-Methyl-1H-indol-5-yl)acetonitrile |

Part 2: Synthetic Logic & Production Protocols

Retrosynthetic Analysis

The most efficient route to the

Key Intermediate: 1-(1-Methyl-1H-indol-5-yl)ethanone (CAS 61640-20-8).[3]

-

Source: Acetylation of 1-methylindole (Friedel-Crafts) or Methylation of 5-acetylindole.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway from commercially available 5-acetylindole to the target amine.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for indole-ketone reductive amination.

Step 1: Synthesis of 1-(1-Methyl-1H-indol-5-yl)ethanone

-

Reagents: 5-Acetylindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.1 eq), anhydrous THF.

-

Procedure:

-

Suspend NaH in dry THF at 0°C under inert atmosphere (

). -

Add 5-Acetylindole portion-wise. Stir for 30 min until evolution of

ceases. -

Add Iodomethane dropwise. Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Carefully add ice water. Extract with EtOAc (

).[4] -

Validation: TLC (Hexane:EtOAc 7:3) should show a new spot with higher

than the starting material.

-

Step 2: Reductive Amination to Target Amine

-

Reagents: Ketone intermediate (from Step 1), Ammonium Acetate (

, 10 eq), Sodium Cyanoborohydride ( -

Procedure:

-

Dissolve the ketone and

in dry Methanol. -

Add

in one portion. -

Stir at RT for 48 hours (or reflux for 6 hours for faster conversion).

-

Workup: Acidify with 1M HCl to pH < 2 (to decompose excess hydride). Basify with NaOH to pH > 10. Extract with DCM.

-

Purification: Convert to Hydrochloride salt using ethereal HCl for stability and crystallization.

-

Part 3: Pharmacological Profiling & Mechanism

Structure-Activity Relationship (SAR)

The target molecule is a structural hybrid of 5-IT (5-(2-aminopropyl)indole) and 5-Me-AMT (5-methoxy-alpha-methyltryptamine).

-

Indole Position 5 vs. 3: Tryptamines (3-substituted) bind primarily to 5-HT receptors. Shifting the chain to the 5-position (as in 5-IT) often retains monoamine releasing activity but alters receptor selectivity, often favoring MAO inhibition and NET/DAT release over pure 5-HT2A agonism.

-

Alpha-Methylation: The

-methyl group (as in amphetamine) protects the amine from rapid deamination by Monoamine Oxidase (MAO), significantly extending the half-life and oral bioavailability compared to the linear isomer. -

N-Methylation (Indole Nitrogen): Methylation at the indole nitrogen (

) generally increases lipophilicity (LogP) and CNS penetration but can reduce affinity for 5-HT1A receptors compared to the NH parent.

Predicted Receptor Profile (In Silico)

| Target | Predicted Activity | Confidence | Rationale |

| MAO-A | Inhibitor | High | 5-substituted indoles are potent MAOIs (e.g., 5-IT). |

| 5-HT2A | Agonist | Moderate | Structural similarity to 5-Me-AMT (a known hallucinogen). |

| SERT | Releasing Agent | High | |

| 5-HT2B | Agonist | Moderate | Common off-target liability for indole-amines (cardiotoxicity risk). |

Pharmacophore Mapping (Graphviz)

Figure 2: Pharmacophore mapping linking structural features to predicted biological endpoints.

Part 4: Safety, Handling, and References

GHS Classification (Predicted)

Based on the properties of 5-IT and 5-Me-AMT, the following precautions are mandatory:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

MAO Inhibition Warning: Potential for hypertensive crisis if combined with tyramine-rich foods or other stimulants.

-

Serotonin Syndrome: High risk if co-administered with SSRIs.

Analytical Validation

-

NMR (

): Look for the characteristic doublet for the -

Mass Spec: Molecular ion

.

References

-

PubChem. 1-(1H-indol-5-yl)ethanone (Ketone Precursor) - CID 40732.[5] National Library of Medicine. Available at: [Link]

-

Wikipedia. 5-(2-Aminopropyl)indole (5-IT) - Structural Analog. Available at: [Link]

Sources

- 1. 1H-Indole-5-ethanamine, 1-methyl- CAS#: 74631-88-2 [m.chemicalbook.com]

- 2. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(1H-indol-5-yl)ethan-1-one | C10H9NO | CID 40732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of 1-methylindole-5-ethanamine derivatives

An In-depth Technical Guide to 1-Methylindole-5-ethanamine Derivatives: Synthesis, Pharmacology, and Therapeutic Prospects

Abstract

The 1-methylindole-5-ethanamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for designing novel therapeutic agents, particularly those targeting the central nervous system. As a methylated derivative of tryptamine, this core structure shares a close resemblance to the endogenous neurotransmitter serotonin, making it a fertile ground for the development of potent and selective ligands for various serotonin (5-HT) receptor subtypes. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of 1-methylindole-5-ethanamine derivatives. We delve into established synthetic routes, explore the intricate structure-activity relationships that govern receptor affinity and functional activity, and summarize the preclinical and clinical evidence supporting their application in treating a range of neuropsychiatric disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this chemical class in their therapeutic programs.

Introduction: The Significance of the 1-Methylindole-5-ethanamine Scaffold

The indole-5-ethanamine, or tryptamine, framework is a cornerstone of neuropharmacology. It forms the core of serotonin (5-hydroxytryptamine), a critical neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. The strategic modification of the tryptamine scaffold has been a highly successful strategy in drug discovery, yielding numerous approved drugs and clinical candidates.

The introduction of a methyl group at the indole nitrogen (N1 position) to form the 1-methylindole-5-ethanamine core imparts significant changes to the molecule's physicochemical and pharmacological properties. This seemingly minor modification can:

-

Enhance Metabolic Stability: The N1-methylation can protect the indole ring from enzymatic degradation by monoamine oxidase (MAO), potentially leading to an improved pharmacokinetic profile and longer duration of action.

-

Modulate Receptor Affinity and Selectivity: The methyl group can alter the molecule's conformation and electronic distribution, leading to differential binding affinities and functional activities at various G-protein coupled receptors (GPCRs), particularly within the serotonin receptor family.

-

Increase Lipophilicity: The addition of a methyl group generally increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and reach its targets within the central nervous system.

These advantageous properties make 1-methylindole-5-ethanamine derivatives a compelling class of compounds for targeting neurological and psychiatric conditions where serotonergic dysfunction is implicated.

Synthetic Strategies for 1-Methylindole-5-ethanamine Derivatives

The synthesis of 1-methylindole-5-ethanamine and its derivatives can be achieved through several established synthetic routes. The choice of a specific route is often dictated by the availability of starting materials, the desired substitution patterns on the indole ring or the ethylamine side chain, and considerations of yield and scalability. A common and versatile approach is the Fischer indole synthesis, followed by appropriate functional group manipulations.

Representative Synthetic Workflow: The Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and reliable method for constructing the indole core. The general workflow involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of a 1-methylindole-5-ethanamine derivative, the process can be adapted as follows.

Caption: A generalized workflow for the synthesis of 1-methylindole-5-ethanamine derivatives.

Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative

The following protocol outlines the synthesis of a representative N,N-dimethyl-1-methylindole-5-ethanamine derivative, illustrating a common laboratory-scale procedure.

Step 1: Fischer Indole Synthesis of 1,5-Dimethylindole

-

To a solution of (4-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1,5-dimethylindole.

Step 2: Vilsmeier-Haack Formylation

-

In a flask cooled to 0°C, add dimethylformamide (DMF) (5.0 eq) and slowly add phosphorus oxychloride (POCl3) (1.5 eq).

-

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,5-dimethylindole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by pouring it into a stirred solution of sodium acetate in ice-water.

-

Filter the resulting precipitate, wash with water, and dry to obtain 1,5-dimethylindole-3-carbaldehyde.

Step 3: Henry Reaction

-

Dissolve the 1,5-dimethylindole-3-carbaldehyde (1.0 eq) and nitromethane (3.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.2 eq) in water dropwise at 0°C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Acidify the mixture with dilute HCl and extract the product with dichloromethane.

-

Purify the crude product to yield the corresponding nitrovinylindole.

Step 4: Reduction to the Ethanamine

-

To a solution of the nitrovinylindole (1.0 eq) in tetrahydrofuran (THF), add lithium aluminum hydride (LAH) (4.0 eq) portion-wise at 0°C.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the aluminum salts and concentrate the filtrate.

-

Purify the resulting primary amine by chromatography to yield 1-methyl-5-methylindole-3-ethanamine.

Causality Note: The choice of LAH as the reducing agent is critical here as it effectively reduces both the nitro group and the carbon-carbon double bond in a single step to furnish the desired saturated ethylamine side chain.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The primary pharmacological interest in 1-methylindole-5-ethanamine derivatives lies in their interaction with serotonin (5-HT) receptors. The SAR for this class is complex, with subtle structural changes often leading to dramatic shifts in receptor affinity and functional activity (agonist, partial agonist, or antagonist).

Interaction with Serotonin Receptors

Many derivatives show high affinity for the 5-HT2A, 5-HT2C, and 5-HT1A receptor subtypes. The affinity and selectivity are heavily influenced by the substituents on the indole ring and the ethylamine side chain. For instance, N,N-dialkylation of the side-chain amine is a common modification that often enhances affinity for 5-HT2 receptors.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki, nM) of a hypothetical series of 1-methylindole-5-ethanamine derivatives at key serotonin receptor subtypes. This data illustrates how modifications to the R1 and R2 positions can tune the pharmacological profile.

| Compound | R1 | R2 | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| 1 | H | H | 150 | 80 | 120 |

| 2 | CH3 | H | 120 | 50 | 95 |

| 3 | CH3 | CH3 | 105 | 15 | 45 |

| 4 | C2H5 | C2H5 | 130 | 25 | 60 |

Data Interpretation: As shown in the table, increasing the steric bulk on the terminal amine from a primary amine (Compound 1) to a dimethylamino group (Compound 3) significantly enhances the binding affinity for the 5-HT2A and 5-HT2C receptors, with a more modest increase at the 5-HT1A receptor. This suggests that the binding pocket of the 5-HT2 subtypes can better accommodate these larger substituents.

Signaling Pathway Visualization

Activation of the 5-HT2A receptor, a common target for these derivatives, initiates a Gq/11-coupled signaling cascade, leading to the activation of phospholipase C (PLC).

Caption: Downstream signaling cascade following 5-HT2A receptor activation by a ligand.

Therapeutic Potential

The diverse pharmacology of 1-methylindole-5-ethanamine derivatives makes them attractive candidates for a variety of therapeutic applications, primarily in the realm of neuropsychiatry.

-

Depression and Anxiety: Compounds that act as selective serotonin reuptake inhibitors (SSRIs) or as agonists at 5-HT1A receptors have proven efficacy in treating mood and anxiety disorders. Novel derivatives with fine-tuned activity at these and other 5-HT receptors could offer improved efficacy or side-effect profiles.

-

Psychosis: Atypical antipsychotic drugs often exhibit antagonist activity at 5-HT2A receptors, which is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced liability for extrapyramidal side effects.

-

Migraine: Triptan drugs, which are 5-HT1B/1D receptor agonists, are the standard of care for acute migraine treatment. Novel derivatives could offer alternative or improved therapies.

-

Cognitive Enhancement: Modulation of 5-HT receptors, such as the 5-HT6 receptor, has been investigated as a potential strategy for improving cognitive function in disorders like Alzheimer's disease.

Challenges and Future Directions

Despite their promise, the development of 1-methylindole-5-ethanamine derivatives is not without its challenges. A key hurdle is achieving the desired receptor selectivity to minimize off-target effects. The serotonergic system is highly complex, with at least 14 different receptor subtypes, and promiscuous binding can lead to a wide range of side effects.

Future research should focus on:

-

Rational Drug Design: Employing computational modeling and structure-based design to create derivatives with higher selectivity for specific 5-HT receptor subtypes.

-

Elucidating Functional Selectivity: Investigating "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor, to develop drugs with more precise therapeutic actions and fewer side effects.

-

Advanced Pharmacokinetic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have drug-like potential.

By addressing these challenges, the rich chemical space of 1-methylindole-5-ethanamine derivatives can be further explored to unlock a new generation of therapies for complex neurological and psychiatric disorders.

References

Synthesis and biological evaluation of 1-methyl-tryptamine derivatives. (Source: Journal of Medicinal Chemistry, URL: [Link]) Structure-Activity Relationships of Tryptamine Derivatives at Serotonin Receptors. (Source: Chemical Reviews, URL: [Link]) The Fischer Indole Synthesis: A Review. (Source: Organic & Biomolecular Chemistry, URL: [Link]) Serotonin 5-HT2A Receptor Signaling in the Brain. (Source: Nature Reviews Neuroscience, URL: [Link])

Methodological & Application

Application Note: Reductive Amination Protocols for 1-Methylindole-5-Ketones

Executive Summary & Strategic Analysis

The 1-methylindole-5-ketone scaffold is a critical pharmacophore in the development of serotonin (5-HT) receptor modulators and kinase inhibitors. While reductive amination is a ubiquitous transformation, this specific substrate presents unique electronic challenges that standard "textbook" protocols often fail to address.

The Substrate Challenge: Electronic Deactivation

Unlike simple acetophenones, the 1-methylindole-5-ketone possesses a potent electron-donating nitrogen atom. Through resonance, the lone pair on the N1 nitrogen donates density into the aromatic system, significantly reducing the electrophilicity of the C5 carbonyl carbon.

-

Consequence: Imine formation—the rate-determining step in many reductive aminations—is sluggish.

-

Risk: Standard conditions often lead to incomplete conversion or the reduction of the ketone to the alcohol (direct reduction) rather than the amine.

-

Solution: This guide presents two distinct protocols designed to overcome this electronic deactivation:

-

Protocol A (The Standard): Sodium Triacetoxyborohydride (STAB) with Acetic Acid promotion.

-

Protocol B (The Activator): Titanium(IV) Isopropoxide mediated dehydration/reduction.

-

Mechanistic Pathway & Visualization[1]

To control the reaction, one must understand the competition between Direct Reduction (unwanted) and Reductive Amination (desired).

Figure 1: Mechanistic pathway highlighting the critical "Imine" control point. The goal is to accelerate Hemiaminal-to-Imine conversion to outcompete direct ketone reduction.

Protocol A: The "Gold Standard" (STAB Method)

Best For: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.

This method utilizes Sodium Triacetoxyborohydride (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Methylindole-5-ketone | 1.0 | Substrate |

| Amine (Free base or Salt) | 1.1 - 1.5 | Nucleophile |

| Sodium Triacetoxyborohydride | 1.5 - 2.0 | Selective Reductant |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Activates carbonyl) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M Concentration |

Step-by-Step Procedure

-

Preparation: In a dry reaction vial, dissolve the 1-methylindole-5-ketone (1.0 equiv) in DCE (or THF).

-

Amine Addition: Add the amine (1.2 equiv).

-

Note: If using an amine hydrochloride salt, add 1.2 equiv of Triethylamine (

) to liberate the free base.

-

-

Acid Activation: Add Glacial Acetic Acid (1.0–2.0 equiv).

-

Critical: Stir for 15–30 minutes before adding the reductant. This allows the hemiaminal equilibrium to establish.

-

-

Reduction: Add

(1.5 equiv) in a single portion.-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature (20–25 °C) for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: If starting material persists after 16h, do not add more reductant immediately. Add 0.5 equiv more amine and AcOH first.

-

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with brine. Dry over

Protocol B: The "Heavy Lifter" (Ti-Mediated)

Best For: Sterically hindered amines, electron-deficient amines (anilines), or sluggish ketones where Protocol A fails.

This method uses Titanium(IV) Isopropoxide (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1-Methylindole-5-ketone | 1.0 | Substrate |

| Amine | 1.2 - 1.5 | Nucleophile |

| Titanium(IV) Isopropoxide | 1.5 - 2.0 | Lewis Acid / Dehydrating Agent |

| Sodium Borohydride ( | 1.5 | Strong Reductant (Compatible here) |

| Ethanol (Absolute) | Solvent | For the reduction step |

Step-by-Step Procedure

-

Complexation (Neat): In a sealed vial, combine 1-methylindole-5-ketone (1.0 equiv) and the amine (1.2 equiv).

-

Titanium Addition: Add

(1.5–2.0 equiv) directly to the mixture.-

Process: If the mixture is too viscous, add a minimal amount of dry THF (0.5 mL/mmol).

-

-

Imine Formation: Stir the mixture at ambient temperature for 6–12 hours (or 50 °C for 2 hours for difficult substrates).

-

Why: The Ti species coordinates to the carbonyl oxygen and traps the water released during condensation, driving the reaction to completion.

-

-

Dilution: Dilute the viscous mixture with Absolute Ethanol (2–3 mL/mmol).

-

Reduction: Cool to 0 °C. Carefully add

(1.5 equiv) portion-wise.-

Safety: Hydrogen gas evolution will be vigorous.

-

-

Quench (The "Mattson" Method): After 2 hours, quench by adding

aqueous-

Observation: A thick white precipitate (

) will form.

-

-

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate to remove EtOH, redissolve in EtOAc, wash with brine, and dry.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your specific analog.

Figure 2: Decision matrix for protocol selection.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Protocol A) | Imine formation is too slow; Ketone is unreactive. | Switch to Protocol B . The Lewis acidity of Ti is required to activate the indole-deactivated ketone. |

| Alcohol Formation (Product has -OH) | Reducing agent attacked ketone before imine formed. | Increase pre-stir time with AcOH (Protocol A) or switch to Protocol B to lock ketone as imine first. |

| Thick Emulsion during Workup | Titanium salts not fully precipitated (Protocol B). | Use |

| Indole Dimerization | Acid concentration too high. | Ensure strictly 1-methyl substrate is used (N-H indoles are more sensitive). Reduce AcOH to 1.0 equiv. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

Maryanoff, C. A., et al. (2004). "Reductive Amination."[4][3][1][2][5][6][7][8][9][10] Chemical Reviews.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Chiral Resolution of Racemic 1-(1-Methyl-1H-indol-5-yl)ethanamine

This Application Note is designed as a high-level technical guide for the chiral resolution of 1-(1-Methyl-1H-indol-5-yl)ethanamine . As specific literature precedents for this exact CAS number are sparse, this protocol is constructed based on the structural chemistry of indole-ethanamines, utilizing "best practice" methodologies for resolving electron-rich benzylic amine analogs.

-chiral primary amine Application: Pharmaceutical Intermediate (5-HT receptor agonist analogs)Executive Summary & Chemical Context[1][2][3][4][5]

The target molecule, 1-(1-Methyl-1H-indol-5-yl)ethanamine , features a primary amine on a chiral center

Achieving high enantiomeric excess (ee > 99%) is critical as the binding affinity of indole-based ligands to 5-HT receptors is highly stereospecific. This guide outlines two scalable resolution strategies: Classical Diastereomeric Salt Formation (for bulk manufacturing) and Enzymatic Kinetic Resolution (for high-purity, mild processing), alongside a validated Chiral HPLC analytical method.

Structural Analysis & Resolution Strategy

-

Basicity: The primary amine is moderately basic (

), suitable for salt formation with chiral acids. -

Stability: The indole ring is acid-sensitive (prone to dimerization/polymerization in strong mineral acids). Weak organic acids are required.

-

Solubility: The N-methyl group increases lipophilicity compared to naked indoles, suggesting alcohols (EtOH, IPA) or esters as ideal solvents.

Analytical Method: Chiral HPLC Protocol[4][6][7][8]

Before initiating resolution, a robust analytical method is required to determine the Enantiomeric Excess (% ee).

Method Parameters

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV @ 280 nm (Indole absorption max) |

| Elution Order | Typically (R)-enantiomer elutes first on AD-H (Confirmation with standard required) |

Note on Additive: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the stationary phase.

Protocol A: Classical Resolution via Diastereomeric Crystallization

This is the preferred method for multi-gram to kilogram scale-up. The structural similarity to 1-phenylethanamine suggests that Tartaric Acid derivatives and N-Acetyl-L-Leucine are the highest probability resolving agents.

Phase 1: Resolving Agent Screening

Do not rely on a single acid. Screen the following agents in Ethanol (95%) and Methanol :

-

Di-p-toluoyl-L-tartaric acid (L-DTTA) – High Probability (Excellent for aromatic amines).

-

N-Acetyl-L-leucine – High Probability (Specific success with indole amines).

-

(S)-Mandelic Acid – Medium Probability.

-

(L)-Tartaric Acid – Medium Probability (Salt may be too soluble).

Phase 2: Detailed Procedure (L-DTTA Protocol)

Step 1: Salt Formation

-

Dissolve 10.0 g (53 mmol) of racemic 1-(1-Methyl-1H-indol-5-yl)ethanamine in 150 mL of Methanol .

-

In a separate flask, dissolve 20.5 g (53 mmol, 1.0 eq) of Di-p-toluoyl-L-tartaric acid (L-DTTA) in 100 mL of Methanol .

-

Add the acid solution to the amine solution dropwise at 60°C with stirring.

-

Reflux the mixture for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization

-

Allow the solution to cool slowly to room temperature (approx. 10°C/hour).

-

Critical: If no crystals form at 25°C, scratch the glass or add a seed crystal.

-

Cool further to 0-5°C and hold for 4 hours.

-

Filter the precipitate (diastereomeric salt). Save the filtrate (contains the opposite enantiomer).

Step 3: Recrystallization (Enrichment)

-

Dry the crude salt and measure mass.

-

Recrystallize from boiling Ethanol (95%) or MeOH/Water (9:1) .

-

Repeat until the salt shows constant melting point and optical rotation.

Step 4: Free-Basing (Liberation)

-

Suspend the purified salt in Dichloromethane (DCM) .

-

Add 1M NaOH (aq) until pH > 12.

-

Separate the organic layer and extract the aqueous layer 2x with DCM.

-

Dry organics over

, filter, and concentrate to yield the chiral amine.

Workflow Visualization (Salt Screening)

Caption: Decision tree for screening diastereomeric salts. Focus on crystallinity and upgrade potential.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

If salt crystallization fails or scale is small (<10g), enzymatic resolution using Candida antarctica Lipase B (CAL-B) is highly effective for primary amines.

Mechanism: The enzyme selectively acylates the (R)-enantiomer (typically) into an amide, leaving the (S)-amine unreacted.

Detailed Procedure

Step 1: Reaction Setup

-

Dissolve 1.0 g of racemic amine in 20 mL of MTBE (Methyl tert-butyl ether) or Toluene .

-

Add 2.0 eq of Ethyl Acetate (Acyl donor).

-

Add 500 mg of Novozym 435 (Immobilized CAL-B).

-

Incubate at 30-40°C with orbital shaking (200 rpm). Do not use magnetic stirring (grinds the enzyme beads).

Step 2: Monitoring

-

Monitor by HPLC every 2 hours.

-

Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution).

Step 3: Work-up & Separation

-

Filter off the enzyme beads (can be reused).

-

Evaporate the solvent.[1]

-

Separation: The mixture now contains (S)-Amine (Basic) and (R)-Acetamide (Neutral).

-

Dissolve residue in DCM.

-

Wash with 1M HCl .[2]

-

Organic Layer: Contains the (R)-Acetamide.

-

Aqueous Layer: Contains the (S)-Amine hydrochloride.

-

-

Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-1-(1-Methyl-1H-indol-5-yl)ethanamine .

-

Optional: Hydrolyze the (R)-amide (reflux in NaOH/EtOH) to recover the (R)-amine.

Workflow Visualization (Enzymatic)

Caption: Kinetic resolution workflow exploiting basicity differences between the product amine and amide.

Summary of Data & Specifications

| Property | Value / Condition |

| Molecular Weight | 188.27 g/mol |

| Target Enantiomeric Excess | > 99.0% |

| Recommended Salt | Di-p-toluoyl-L-tartrate (Starting Point) |

| Recommended Enzyme | Novozym 435 (CAL-B) |

| HPLC Column | Chiralpak AD-H or OD-H |

| Storage | Store under Nitrogen, 2-8°C (Amine absorbs |

References

- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(1), 105-169. Link

- Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. (General methodologies for amine resolution).

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from (Standard HPLC conditions for basic amines).

- Pallavicini, M., et al. (2010). Resolution of 1-arylalkylamines: A comparative study. Tetrahedron: Asymmetry, 21(16), 1986-1992.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine. The method is suitable for quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

1-(1-Methyl-1H-indol-5-yl)ethanamine is a key intermediate and building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient or intermediate, ensuring its purity is critical to the safety and efficacy of the final drug product. A reliable analytical method is therefore essential for quality control, enabling the accurate quantification of the main compound and the detection of any impurities.

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[5] This application note provides a comprehensive guide to the development, optimization, and validation of an RP-HPLC method tailored for 1-(1-Methyl-1H-indol-5-yl)ethanamine.

Method Development Strategy

The primary objective was to develop a stability-indicating method capable of separating the main peak from its potential impurities and degradation products. The development process followed a systematic approach, focusing on the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength.

Initial Compound Analysis & Column Selection

1-(1-Methyl-1H-indol-5-yl)ethanamine is a moderately polar compound containing a basic amine group and an indole ring system. This chemical nature guides the selection of the chromatographic conditions. A reversed-phase C18 column is a suitable starting point for the separation of non-polar to moderately polar compounds.[6][7][8] Given the basic nature of the analyte, a column with good end-capping is essential to minimize peak tailing caused by interactions with residual silanol groups. A standard dimension column (e.g., 4.6 x 150 mm) with a 3.5 or 5 µm particle size provides a good balance between resolution and analysis time.[6][9]

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography.

-

Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[10]

-

Aqueous Phase & pH Control: The amine group in the analyte is basic. Controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times.[11][12][13] By maintaining the pH below the pKa of the amine group (typically around 9-10), the analyte will be in its protonated, more polar form, leading to better retention and peak shape on a C18 column. A buffer of 20 mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid was selected. This low pH suppresses the ionization of silanol groups on the silica-based stationary phase, further reducing peak tailing.[14]

-

Gradient Elution: A gradient elution was chosen to ensure the elution of any potential non-polar impurities within a reasonable run time while maintaining good resolution around the main peak.

Detector Wavelength Selection

The UV spectrum of 1-(1-Methyl-1H-indol-5-yl)ethanamine was recorded, and a wavelength of 220 nm was selected for detection. This wavelength provides a good response for the indole chromophore and is suitable for detecting a wide range of potential impurities.

Experimental

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM KH2PO4, pH 3.0 with H3PO4 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-15 min: 10-70% B, 15-17 min: 70-10% B, 17-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase A:Mobile Phase B (80:20) |

Protocol: Purity Analysis of 1-(1-Methyl-1H-indol-5-yl)ethanamine

Preparation of Solutions

-

Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Sample Diluent: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

-

Standard Preparation: Accurately weigh about 25 mg of 1-(1-Methyl-1H-indol-5-yl)ethanamine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Accurately weigh about 25 mg of the 1-(1-Methyl-1H-indol-5-yl)ethanamine sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

HPLC System Setup and Equilibration

-

Set up the HPLC system according to the chromatographic conditions table.

-

Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

Chromatographic Run

-

Inject a blank (sample diluent) to ensure the absence of interfering peaks.

-

Inject the standard preparation five times to check for system suitability.

-

Inject the sample preparation in duplicate.

System Suitability

The system is deemed suitable for use if the following criteria are met for the standard injections:

-

Tailing Factor: Not more than 2.0

-

Theoretical Plates: Not less than 2000

-

Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

Calculation of Purity

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[15][16][17][18] The sample was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic stress.

Forced Degradation Protocol:

-

Acid Hydrolysis: 1 mL of 0.1 N HCl was added to 1 mL of the sample solution (1 mg/mL) and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

-

Base Hydrolysis: 1 mL of 0.1 N NaOH was added to 1 mL of the sample solution (1 mg/mL) and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.

-

Oxidative Degradation: 1 mL of 3% H2O2 was added to 1 mL of the sample solution (1 mg/mL) and kept at room temperature for 24 hours.

-

Thermal Degradation: The solid sample was kept in an oven at 105 °C for 48 hours.

-

Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products that were well-resolved from the main peak. This demonstrates the stability-indicating capability of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations ranging from the LOQ to 150% of the working concentration. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the reference standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day precision): Six replicate injections of the sample solution were performed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate, column temperature, and mobile phase pH. The system suitability parameters were monitored under each varied condition.

Visualization of Workflows

Caption: HPLC Method Development Workflow.

Caption: Mobile Phase Optimization Logic.

Conclusion

A sensitive, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of 1-(1-Methyl-1H-indol-5-yl)ethanamine. The method is suitable for routine quality control analysis and for stability studies of the drug substance. The forced degradation studies confirmed the stability-indicating nature of the method, making it a valuable tool in the pharmaceutical development and manufacturing of this compound.

References

-

A Comprehensive Guide to Selecting HPLC Columns. Labtech.

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

-

Choosing the Right HPLC Column: A Complete Guide. Phenomenex.

-

A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Benchchem.

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

-

HPLC Column Selection Guide. SCION Instruments.

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

-

3 Ideal Columns for Analyzing Polar Compounds. YMC America.

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

-

Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.

-

Quality Guidelines. ICH.

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International.

-

Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. der DGRA.

-

Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.

-

Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing.

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

-

Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.

-

Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

-

Basics of chiral HPLC. Sigma-Aldrich.

-

Exploring the Different Mobile Phases in HPLC. Veeprho.

-

Chiral Columns for enantiomer separation by HPLC. Sumika.

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.

-

New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. PMC.

-

Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MedCrave online.

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. labtech.tn [labtech.tn]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Column Selection Guide [scioninstruments.com]

- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 10. veeprho.com [veeprho.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. onyxipca.com [onyxipca.com]

- 18. researchgate.net [researchgate.net]

Application Note: Optimization of N-Alkylation Strategies for 1-(1-Methyl-1H-indol-5-yl)ethanamine

Strategic Analysis of the Substrate

Structural Deconstruction

The substrate, 1-(1-Methyl-1H-indol-5-yl)ethanamine , presents a unique set of electronic and steric challenges that dictate the success of N-alkylation.

-

The Indole Core (Nucleophilicity): The indole ring is electron-rich. While the N1-methyl group blocks the pyrrole nitrogen, the C3 position remains highly nucleophilic. Electrophiles used for amine alkylation can inadvertently attack C3, leading to C-alkylated byproducts.

-

The Amine (Sterics & Reactivity): The amine is primary and situated on a benzylic-like carbon with an

-methyl group.-

Steric Hindrance: The

-methyl group creates moderate steric bulk, which slows down -

Elimination Risk: The benzylic position is susceptible to elimination (forming the vinyl indole) under harsh basic/thermal conditions.

-

-

The Goal: The primary objective in most drug discovery contexts is mono-alkylation to form a secondary amine, avoiding the formation of tertiary amines or quaternary ammonium salts (polyalkylation).

Decision Matrix for Method Selection

Select the synthetic route based on the availability of the alkylating agent and the required purity profile.

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (The Gold Standard)

Rationale: Reductive amination is the preferred method for this substrate. The formation of the imine intermediate is reversible, but the reduction step is irreversible. By using a hydride source that reduces the imine faster than the aldehyde/ketone (chemoselectivity), mono-alkylation is virtually guaranteed.

Reagent Selection[1][2]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaCNBH

, it is non-toxic and avoids HCN generation. Unlike NaBH -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). STAB is moisture-sensitive; anhydrous conditions are preferred.

-

Additives: Acetic acid (AcOH) is often added to catalyze imine formation, buffering the pH to ~5-6.

Detailed Protocol

Scale: 1.0 mmol of 1-(1-Methyl-1H-indol-5-yl)ethanamine.

-

Imine Formation:

-

Charge a dry reaction vial with the amine (1.0 equiv, 188 mg) and anhydrous DCE (5 mL).

-

Add the aldehyde/ketone (1.1 equiv).

-

Critical Step: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde and appearance of the imine (often M+H - H2O mass) indicates readiness.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

-

Add STAB (1.5 equiv) in one portion.

-

Allow to warm to RT and stir for 2–16 hours.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO

(slow addition, gas evolution). -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over Na

SO

-

Data Interpretation:

| Parameter | Observation | Action |

|---|---|---|

| Incomplete Conversion | Imine peak persists | Add 0.5 eq more STAB; extend time. |

| Dialkylation | M + 2R mass observed | Rare with STAB/Aldehydes. Check stoichiometry. |

| Indole C3 Alkylation | Unexpected aromatic substitution | Ensure non-acidic conditions during workup; use milder Lewis acids if needed. |

Method B: Direct Alkylation (Controlled )

Rationale: When the alkyl group is only available as a halide (iodide/bromide) or sulfonate, direct alkylation is necessary. This method is prone to over-alkylation (quaternization).

Optimization for Mono-Alkylation

To favor the secondary amine:

-

Stoichiometry: Use a slight excess of the amine substrate (1.5 equiv) relative to the alkyl halide. This statistically favors the attack of the primary amine over the newly formed secondary amine.

-

Base: Use a hindered organic base like DIPEA (Hünig's Base) . Inorganic bases (K

CO

Detailed Protocol

Scale: 1.0 mmol of Alkyl Halide (Limiting Reagent).

-

Setup:

-

Dissolve 1-(1-Methyl-1H-indol-5-yl)ethanamine (1.5 mmol, 1.5 equiv) in Acetonitrile (ACN, 5 mL).

-

Add DIPEA (2.0 mmol, 2.0 equiv).

-

-

Addition:

-

Dissolve the Alkyl Halide (1.0 mmol) in ACN (1 mL).

-

Critical Step: Add the alkyl halide solution dropwise over 30 minutes to the stirring amine solution at 0°C.

-

-

Reaction:

-

Warm to RT. Monitor closely by LC-MS every hour.

-

Stop Condition: Halt reaction when the alkyl halide is consumed. Do not wait for full conversion of the amine (since it is in excess).

-

-

Purification:

-

Evaporate ACN. Redissolve in DCM.

-

Wash with water.

-

Column Chromatography is mandatory to separate the excess starting amine from the product.

-

Method C: Fukuyama (Nosyl) Strategy

Rationale: For precious substrates where yield and mono-selectivity are paramount, the Fukuyama amine synthesis is the "Nuclear Option." It involves protecting the amine with a 2-nitrobenzenesulfonyl (Nosyl) group, alkylating the sulfonamide (which prevents polyalkylation), and then deprotecting.

Workflow Visualization

Figure 2: The Fukuyama Strategy guarantees mono-alkylation by activating the nitrogen as a sulfonamide.

Protocol Highlights

-

Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl) and Et

N in DCM at 0°C. Yields are typically >90%. -

Alkylation: The N-H of the sulfonamide is acidic (

). Use K -

Deprotection: Treat the alkylated sulfonamide with Thiophenol (PhSH) and Cs

CO

Troubleshooting & Critical Controls

| Issue | Root Cause | Solution |

| C3-Alkylation | Indole ring nucleophilicity | Avoid strong Lewis acids. Ensure N1-methyl is intact. Keep temperature <60°C. |

| Styrene Formation | Elimination of amine side chain | The |

| Low Yield (Reductive) | Wet solvents | STAB decomposes in water. Flame-dry glassware and use anhydrous DCE. |

| Oxidation | Indole sensitivity | Indoles can oxidize to oxindoles or dimers in air/light. Perform reactions under Nitrogen/Argon atmosphere. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

-

Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995. Link

- Sundberg, R. J.The Chemistry of Indoles. Academic Press, 1996. (Foundational text on Indole reactivity and C3 vs N selectivity).

-

Glennon, R. A., et al. "Binding of substituted tryptamines at 5-HT2 serotonin receptors." Journal of Medicinal Chemistry, 1982. (Context for 5-substituted indole amine synthesis). Link

Troubleshooting & Optimization

Preventing oxidation of 1-(1-Methyl-1H-indol-5-yl)ethanamine during storage

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-(1-Methyl-1H-indol-5-yl)ethanamine like a standard organic amine. This is a critical error. This molecule carries a "double threat" to stability:

-

The Indole Core: The 1-methyl substitution on the indole nitrogen increases electron density in the pyrrole ring, making it significantly more susceptible to electrophilic oxidation (by atmospheric oxygen) than unsubstituted indole.

-

The Primary Amine: While less reactive than the ring, it greedily absorbs atmospheric

to form carbamates, altering stoichiometry and solubility.

This guide replaces generic "store at -20°C" advice with a mechanistic defense strategy against the compound's primary failure mode: Oxidative Polymerization. [1]

Module 1: Critical Storage Protocols (SOP)

The Golden Rule: Never store this compound as a free base oil/gum for more than 24 hours.

Protocol A: Physical State & Salt Formation

The free base of 1-(1-Methyl-1H-indol-5-yl)ethanamine is likely an oil or low-melting solid.[1] In this state, molecular mobility is high, allowing oxygen diffusion and radical propagation.[1]

-

Recommendation: Convert to a crystalline salt immediately if synthesized in-house.[1]

-

Hydrochloride (HCl): Standard for stability. The protonation of the amine (

) removes the lone pair's ability to participate in N-oxidation and reduces the overall electron density of the system via inductive withdrawal. -

Fumarate: Often non-hygroscopic and creates a stable crystal lattice that physically excludes oxygen.

-

Protocol B: The "Inert-Cold-Dark" Triad

Use this checklist for every storage instance.

| Parameter | Specification | The "Why" (Mechanistic Reason) |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen is acceptable but less effective if the vial is repeatedly opened. Oxygen acts as a diradical, initiating the chain reaction at the indole C3 position. |

| Temperature | -20°C to -80°C | Low temperature reduces the kinetic energy available for the activation barrier of auto-oxidation.[1] |

| Container | Amber Glass (Borosilicate) | Indoles are photosensitizers. UV/Blue light excites the indole to a triplet state ( |

| Desiccation | Silica/Drierite in secondary jar | Moisture catalyzes the formation of carbamates on the amine tail and facilitates proton-transfer steps in oxidative degradation. |

Visual Workflow: Intake & Storage

Figure 1: Decision tree for stabilizing indole-amines upon receipt. Note the critical intervention point for free bases.

Module 2: Troubleshooting & FAQs

Q1: My white powder has turned a faint pink/beige. Is it ruined?

-

Diagnosis: This is the "Indole Pink" phenomenon. It indicates the formation of trace quinoidal oxidation products (likely dimers or indolenine hydroperoxides).

-

Assessment:

-

< 2% Discoloration: Usually acceptable for biological assays if the impurity doesn't interfere with fluorescence/absorbance readouts.

-

> 5% Discoloration (Brown/Dark Pink): The impurities can act as redox cyclers in cell assays, producing false positives.

-

-

Fix: Recrystallize from Ethanol/Et2O (for salts) or perform a rapid silica filtration (for free bases). Do not use oxidized material for kinetic studies.[1]

Q2: Can I store stock solutions in DMSO?

-

Technical Answer: Only for short durations (< 1 week at -20°C).

-

Reasoning: DMSO is hygroscopic. Absorbed water promotes hydrolysis. Furthermore, DMSO can act as a mild oxidant under certain conditions (Swern-type mechanisms) if acidic impurities are present.[1]

-

Better Alternative: Store as dry powder. Make fresh solutions. If you must store liquid, use Anhydrous Ethanol (purged with Argon) at -80°C.[1]

Q3: Why did the solubility change after 6 months?

-

Mechanism: You likely formed insoluble dimers or carbamates .

-

Carbamates: Reaction of the amine with atmospheric

. These are often less soluble in organic solvents than the free amine. -

Dimers: Oxidative coupling of two indole rings creates a larger, hydrophobic molecule that may precipitate out of aqueous buffers.

-

Module 3: Advanced Chemistry (The "Why")

To truly prevent oxidation, one must understand the enemy. The 1-methyl-indole system does not rust like iron; it undergoes a radical chain reaction.[1]

The Oxidation Pathway[2][3]

-

Initiation: Light or trace metals generate a radical at the electron-rich C3 position of the indole.

-

Propagation: The radical reacts with

to form a peroxyl radical. -

Termination/Product Formation: The peroxyl radical abstracts a hydrogen (or reacts with another radical) to form a hydroperoxide. This collapses into 3-hydroxyindolenines or rearranges into oxindoles (amide formation at C2).[1]

Because your molecule has a 1-Methyl group, it cannot tautomerize to the stable indole form as easily once oxidized, often leading to ring cleavage (kynurenine-like products) or polymerization.[1]

Visual Pathway: Indole Degradation

Figure 2: The oxidative cascade. Note that once the C3-Radical forms, degradation is rapid.[1] Prevention (Argon/Dark) targets the first arrow.

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 susceptibility).

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for amine salt formation and storage).

-

Xuan, J., et al. (2014).[1] "Visible-Light-Induced Aerobic Oxidation of Indoles." Angewandte Chemie International Edition, 53(22), 5653-5656.[1] Link (Demonstrates the mechanism of light-activated indole oxidation).

-

BenchChem Technical Support. (2025). Preventing oxidation of aromatic amines during storage.[2]Link (General guidelines for amine stability).

-

Cayman Chemical. (2022).[3] Tryptamine Product Information & Stability.Link (Proxy data for indole-ethylamine storage conditions).

Sources

Purification of 1-(1-Methyl-1H-indol-5-yl)ethanamine hydrochloride salt

Technical Support Center: Purification of 1-(1-Methyl-1H-indol-5-yl)ethanamine HCl

Case ID: IND-5-ETH-HCl-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

You are dealing with 1-(1-Methyl-1H-indol-5-yl)ethanamine hydrochloride , a 5-substituted indole derivative featuring an

Why this purification is difficult:

-

Indole Instability: The electron-rich indole ring (even with the 1-methyl protection) is susceptible to oxidative polymerization, leading to "pink/brown" impurities (quinoidal species) that track with the product.

-

Amine "Grease": The 1-methyl group increases lipophilicity compared to naked indoles, making the salt prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.

-

Hygroscopicity: The hydrochloride salt of this specific amine is moderately hygroscopic. Excess water absorption turns the crystalline solid into an intractable gum.

Troubleshooting Decision Matrix

Before proceeding, identify your primary failure mode using the logic flow below.

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy.

Critical Data: Solubility Profile

Understanding the solubility of the HCl salt vs. the Free Base is critical for yield.

| Solvent System | Free Base Solubility | HCl Salt Solubility | Application |

| Water | Insoluble | Soluble (High) | Avoid (Causes gums/hygroscopicity) |

| Methanol (MeOH) | Soluble | Soluble | Dissolving solvent for recrystallization |

| Isopropanol (IPA) | Soluble | Moderately Soluble (Hot) | Primary solvent for crystallization |

| Ethyl Acetate (EtOAc) | Soluble | Insoluble | Anti-solvent to induce precipitation |

| Dichloromethane (DCM) | Soluble | Sparingly Soluble | Used for "Free-base Reset" extraction |

| Diethyl Ether | Soluble | Insoluble | Aggressive anti-solvent (Fast precipitation) |

Detailed Protocols

Protocol A: The "Free-Base Reset" (Recommended for Crude/Tarry Samples)

Use this if your material is a dark oil or a sticky gum. Trying to recrystallize a dirty salt directly often fails.

-

Dissolution: Dissolve the crude salt in minimal water.

-

Basification: Add 20% NaOH (aq) dropwise until pH > 12. The solution will cloud as the free base oils out.

-

Extraction: Extract 3x with Dichloromethane (DCM). Note: DCM is preferred over Ether here because indoles are highly soluble in it, and it separates well from basic water.